Structural Differentiation: Unique N-Substitution Pattern vs. Phenylpiracetam Enables Distinct Synthetic Applications
1-(2-Amino-2-phenylethyl)pyrrolidin-2-one (CAS 43003-24-3) is structurally distinct from the prominent nootropic analog Phenylpiracetam (CAS 77472-70-9). The target compound features a 2-amino-2-phenylethyl group attached to the pyrrolidin-2-one nitrogen, whereas Phenylpiracetam has a 4-phenyl substitution on the pyrrolidinone ring and an N-acetamide group . This structural variation is not merely academic; it determines the compound's role as a chiral building block with a free primary amine , which is a key functional handle for further derivatization in custom synthesis workflows [1]. In contrast, Phenylpiracetam's structure is largely complete as a final drug-like molecule .
| Evidence Dimension | Structural substitution pattern and functional group availability |
|---|---|
| Target Compound Data | N-substituted with 2-amino-2-phenylethyl group; contains a free primary amine (-NH₂) . |
| Comparator Or Baseline | Phenylpiracetam (CAS 77472-70-9): 4-phenyl substitution on the pyrrolidinone ring; N-acetamide group . |
| Quantified Difference | Qualitative structural difference: Free primary amine (Target) vs. amide (Comparator). |
| Conditions | Structural analysis based on canonical SMILES and IUPAC nomenclature. |
Why This Matters
The free primary amine in 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one provides a reactive site for amide bond formation, sulfonylation, or reductive amination, which is essential for its use as a synthetic intermediate and a core differentiator for procurement in custom library synthesis.
- [1] mdfcw.com. 1-(2-amino-2-phenylethyl)pyrrolidin-2-one (CAS 43003-24-3). Product Information. View Source
